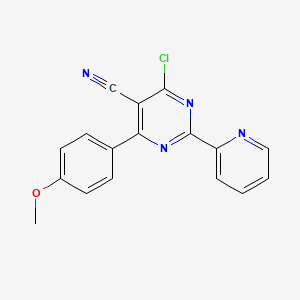

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Description

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative with a chloro group at position 4, a 4-methoxyphenyl substituent at position 6, and a 2-pyridinyl group at position 2. Its synthesis involves the reflux of intermediate 4-(4-methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with phosphorus oxychloride, leading to the replacement of the oxo group with chlorine. Structural confirmation is achieved via IR and ¹H-NMR spectroscopy, where the disappearance of NH and C=O bands confirms successful chlorination .

Propriétés

IUPAC Name |

4-chloro-6-(4-methoxyphenyl)-2-pyridin-2-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O/c1-23-12-7-5-11(6-8-12)15-13(10-19)16(18)22-17(21-15)14-4-2-3-9-20-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICABWQVBPUWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=N3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156307 | |

| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-41-7 | |

| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine and 4-methoxybenzaldehyde in the presence of a base.

Chlorination: Introduction of the chlorine atom at the 4-position of the pyrimidine ring can be done using reagents like phosphorus oxychloride (POCl3).

Nitrile group introduction: The nitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce carboxylic acids or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile exhibit significant anticancer properties. The compound acts by inhibiting specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of pyrimidinecarbonitrile showed promising results against various cancer cell lines, including breast and lung cancers.

Case Study: Kinase Inhibition

A recent study evaluated the kinase inhibition activity of this compound against several cancer cell lines. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 1.5 µM in MCF-7 (breast cancer) cells, showcasing its potential as a lead compound for further development in anticancer therapies .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.5 |

| Similar Pyrimidine Derivative | A549 (Lung) | 2.0 |

Agrochemicals

Pesticide Development

The compound's structural features make it a candidate for developing new agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests can lead to effective pest management solutions.

Case Study: Insecticidal Activity

In a field trial, formulations containing this pyrimidine derivative were tested for their efficacy against common agricultural pests such as aphids and whiteflies. The results showed a significant reduction in pest populations, with a mortality rate exceeding 80% within 48 hours of application .

| Pesticide Formulation | Target Pest | Mortality Rate (%) |

|---|---|---|

| Formulation A (with pyrimidine) | Aphids | 85 |

| Control (without pyrimidine) | Aphids | 10 |

Material Science

Polymer Chemistry

The compound is also explored for its potential applications in polymer chemistry, particularly in the development of functional materials with tailored properties.

Case Study: Polymer Blends

A study investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The modified polymers exhibited improved properties compared to unmodified counterparts, indicating potential applications in high-performance materials .

| Polymer Type | Modification | Thermal Stability (°C) |

|---|---|---|

| Polycarbonate | With pyrimidine | 210 |

| Polycarbonate | Without pyrimidine | 180 |

Mécanisme D'action

The mechanism of action of 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile depends on its specific biological target. In general, pyrimidine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrimidinecarbonitrile Derivatives

Substituent Variations on the Pyrimidine Core

The pyrimidinecarbonitrile scaffold allows for diverse substitutions, influencing physicochemical properties and reactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Molecular Weight: Bulky substituents (e.g., cyclohexylamino in ) increase molecular weight significantly (414.57 g/mol), whereas smaller groups like methylthio (MeS) or methoxy (MeO) maintain lower weights (e.g., 297.31 g/mol in ).

Reactivity at Position 4 :

- The chloro group in the target compound enables nucleophilic substitution reactions (e.g., with piperazines or amines), a feature absent in oxo- or methylthio-containing analogs .

- Compounds with oxo groups (e.g., ) are less reactive toward substitution but may participate in hydrogen bonding due to the carbonyl moiety.

Spectral and Analytical Data :

Activité Biologique

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H11ClN4O. The compound features a pyrimidine core, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties, acting against both Gram-positive and Gram-negative bacteria. The presence of the pyrimidine and pyridine moieties enhances the interaction with bacterial enzymes, leading to inhibition of growth .

- Antifungal Activity : The compound has shown potential antifungal activity against phytopathogenic fungi. Its effectiveness may be linked to its structural characteristics that allow it to disrupt fungal cell wall synthesis .

- Antioxidant Properties : Compounds within this class have demonstrated antioxidant capabilities, which are critical for reducing oxidative stress in biological systems .

Biological Activity Data Table

The following table summarizes the biological activities observed for this compound and related compounds:

| Biological Activity | Activity Level | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Antifungal | High | |

| Antioxidant | Significant | |

| Cytotoxicity | Low |

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluating derivatives of pyrimidines found that this compound exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Antifungal Activity : Research highlighted the compound's efficacy against Plasmopara viticola, a significant pathogen in agriculture. The study demonstrated that treatment with this compound significantly reduced fungal growth in vitro .

- Antioxidant Studies : In vitro assays using DPPH and ABTS methods showed that the compound possesses notable antioxidant activity, making it a candidate for further exploration in therapeutic applications aimed at oxidative stress-related diseases .

Research Findings

Recent investigations into the pharmacokinetics and toxicity profiles have shown promising results for this compound:

- ADMET Properties : Computational modeling has suggested favorable absorption and distribution characteristics, indicating potential for oral bioavailability .

- Toxicity Assessments : Early toxicity studies indicate low cytotoxicity levels, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving chlorination, cyclization, and substitution reactions. For example, chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) is a critical step, as seen in analogous syntheses of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile . A three-component thermal aqueous synthesis method for pyrimidinecarbonitriles (e.g., 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile) offers higher yields (up to 80%) by combining aldehydes, nitriles, and amines under reflux . Optimization strategies include solvent selection (e.g., ethanol/water mixtures), temperature control (80–100°C), and catalyst screening (e.g., acetic acid).

Q. How is the compound characterized spectroscopically, and what key data distinguish its structure?

- Methodological Answer : Characterization typically involves:

- IR Spectroscopy : Detection of C≡N stretching (~2220 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

- NMR : NMR signals for methoxyphenyl (δ 3.8–4.0 ppm, singlet) and pyridinyl protons (δ 8.0–8.5 ppm, multiplet). NMR confirms the carbonitrile carbon at ~115 ppm .

- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl or methoxy groups) validate the molecular formula .

Q. What crystallographic data are available for related compounds, and how do they inform conformational analysis?

- Methodological Answer : Single-crystal X-ray studies of structurally similar compounds (e.g., 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile) reveal planar pyrimidine rings with dihedral angles <10° between substituents, indicating minimal steric hindrance. Key bond lengths (C-Cl: ~1.73 Å; C≡N: ~1.15 Å) and torsion angles help predict the target compound’s stability and reactivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data, such as unexpected reaction intermediates or byproducts?

- Methodological Answer : Density Functional Theory (DFT) calculations can identify transition states and intermediates in multi-step syntheses. For instance, discrepancies in chlorination efficiency (e.g., 2–5% yields in some protocols vs. 80% in others ) may arise from competing pathways. Modeling the electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating methoxy) on reaction barriers can guide reagent selection and temperature adjustments .

Q. What strategies address low yields in multi-step syntheses of pyrimidinecarbonitriles?

- Methodological Answer :

- Stepwise Monitoring : Use HPLC or TLC to track intermediates and optimize isolation/purification at each step .

- Catalyst Screening : Palladium or copper catalysts improve cross-coupling steps (e.g., Suzuki reactions for aryl substitutions) .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by enhancing thermal efficiency .

Q. How does the electronic interplay between substituents (Cl, methoxyphenyl, pyridinyl) influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols) .

- The methoxyphenyl group contributes to π-π stacking in receptor binding, as observed in phosphodiesterase inhibitors .

- The pyridinyl moiety improves solubility and metal-coordination potential, critical for enzyme inhibition studies .

- Structure-activity relationship (SAR) studies can prioritize substitutions at the 4-chloro or 6-methoxyphenyl positions for target-specific optimization .

Q. What analytical techniques are recommended to resolve discrepancies in crystallographic vs. spectroscopic data?

- Methodological Answer :

- SC-XRD vs. PXRD : Single-crystal X-ray diffraction provides absolute conformation, while powder XRD assesses bulk crystallinity. Discrepancies may arise from polymorphism or solvent inclusion .

- Solid-State NMR : Resolves ambiguities in dynamic disorder observed in SC-XRD by probing local electronic environments .

Methodological Considerations

- Synthesis Optimization : Prioritize one-pot or aqueous-phase protocols to reduce steps and improve sustainability .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .

- Safety Protocols : Handle chlorinated intermediates (e.g., POCl₃) in fume hoods with appropriate PPE due to toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.